molecular formula C5H8N4O2 B13884263 (R)-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid

(R)-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid

Cat. No.: B13884263
M. Wt: 156.14 g/mol
InChI Key: CAPORZWUTKSILW-GSVOUGTGSA-N
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Description

(R)-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid is a chiral, non-proteinogenic amino acid characterized by a 1,2,4-triazole moiety. With the CAS Registry Number 2165358-16-5, this compound presents a specific stereochemistry that is critical for its interaction in biological systems . The molecular formula is C 5 H 8 N 4 O 2 , offering researchers a molecular scaffold with potential for diverse applications in medicinal chemistry and drug discovery. The primary research value of this compound lies in its role as a building block for the synthesis of more complex molecules and its potential use in studying amino acid transporters. Structurally similar triazole-containing amino acids have been investigated as substrates for cationic amino acid transporters and l-type amino acid transporters . For instance, an (S)-configured analog with a fluorinated triazole side chain has been studied as a tracer for positron emission tomography (PET) in oncology, demonstrating rapid uptake and retention in tumor cells . This suggests that the (R)-enantiomer may also serve as a valuable tool for probing the stereospecificity of these transport systems and for developing novel diagnostic agents. The mechanism of action for related compounds involves transport into cells via specific amino acid transporter systems, such as the energy-independent l-type system. Once inside cells, these analogs are retained due to high metabolic activity, making them useful for imaging and studying tumors with upregulated amino acid transport . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

(2R)-2-amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid

InChI

InChI=1S/C5H8N4O2/c6-3(5(10)11)1-4-7-2-8-9-4/h2-3H,1,6H2,(H,10,11)(H,7,8,9)/t3-/m1/s1

InChI Key

CAPORZWUTKSILW-GSVOUGTGSA-N

Isomeric SMILES

C1=NNC(=N1)C[C@H](C(=O)O)N

Canonical SMILES

C1=NNC(=N1)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Preparation Methods of (R)-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid

Synthetic Routes and Reaction Conditions

Several synthetic strategies have been developed for the preparation of (R)-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid, primarily involving cyclization and substitution reactions centered on the triazole ring and amino acid backbone.

N-Guanidinosuccinimide Route with Microwave Irradiation

One widely used method involves the synthesis of N-guanidinosuccinimide from succinic anhydride, which is then reacted with amines under microwave irradiation to form the triazole-containing amino acid derivatives. This approach benefits from microwave-assisted tandem reactions, enabling cyclocondensation and ring closure in a one-pot fashion, enhancing reaction efficiency and yield.

  • Reaction conditions: Microwave irradiation at approximately 180 °C, reaction times ranging from 25 to 50 minutes, often in ethanol or polar aprotic solvents.
  • Yields: Initial yields can be moderate (~27%), but optimization (e.g., base addition, solvent choice) improves yields up to ~58% for related propanamides.
  • Key intermediates: N-guanidinosuccinimide and various amines, such as morpholine, are used to generate 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide derivatives, which can be further transformed into the target amino acid.
Alkylation of 1H-1,2,4-triazole with O-Tosyloxazoline Derivatives

Another effective synthetic strategy involves the nucleophilic substitution of O-tosyloxazoline derivatives by 1H-1,2,4-triazole under basic conditions, followed by ring-opening and oxidation steps:

  • Step 1: Alkylation of 1H-1,2,4-triazole with O-tosyloxazoline derivative in the presence of potassium carbonate and catalytic tetrabutylammonium bromide in N,N-dimethylformamide at 120 °C for 12 hours.
  • Step 2: Acidic ring-opening of the oxazoline ring to yield aminoalcohol intermediates.
  • Step 3: Protection of amino groups with tert-butyloxycarbonyl (Boc) groups.
  • Step 4: Oxidation of the β-aminoalcohol to the corresponding β-amino acid using potassium permanganate under basic conditions.

This method yields racemic β-(1,2,4-triazol-1-yl)alanine derivatives with high regioselectivity and overall yields around 68% for the multi-step sequence.

  • Characterization: Products are confirmed by MS, 1H-NMR, 13C-NMR, and 15N-NMR spectroscopy, with clear assignments of triazole ring proton and carbon chemical shifts.

Industrial Production Methods

Industrial synthesis of (R)-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid focuses on scalability, yield optimization, and purity enhancement. Key features include:

  • Use of microwave irradiation to accelerate reaction rates and improve selectivity.
  • Employment of specific catalysts to favor desired stereochemistry and reduce side products.
  • Optimization of solvent systems and reaction parameters (temperature, time, base strength) to maximize yield and minimize purification steps.
  • Large-scale preparation often utilizes the N-guanidinosuccinimide pathway due to its operational simplicity and adaptability to continuous flow processes.

Data Tables Summarizing Key Synthetic Conditions and Yields

Method Starting Materials Key Conditions Reaction Time Yield (%) Notes
N-Guanidinosuccinimide + Amines (Microwave) Succinic anhydride, aminoguanidine hydrochloride, morpholine Microwave irradiation, 180 °C, ethanol or polar aprotic solvent 25–50 min 27–58 One-pot tandem cyclization, base addition improves yield
Alkylation of 1H-1,2,4-triazole with O-tosyloxazoline 1H-1,2,4-triazole, O-tosyloxazoline derivative, K2CO3, TBAB 120 °C, DMF, 12 h; followed by acidic ring-opening and oxidation Multi-step ~68 High regioselectivity, racemic mixture, Boc protection used

Analysis of Preparation Methods

Advantages and Limitations

Preparation Method Advantages Limitations
N-Guanidinosuccinimide with Microwave Irradiation Rapid reaction, one-pot synthesis, scalable Moderate initial yields, requires optimization
Alkylation of O-tosyloxazoline Derivatives High regioselectivity, well-characterized products Multi-step process, racemic product, longer reaction time

Reaction Mechanisms

  • The N-guanidinosuccinimide route involves nucleophilic ring-opening followed by intramolecular cyclocondensation to form the 1,2,4-triazole ring.
  • The alkylation method proceeds via nucleophilic substitution at the tosylate group, followed by ring-opening of the oxazoline and oxidation of the aminoalcohol to the amino acid.

Comprehensive Research Findings

  • Microwave-assisted synthesis has been demonstrated to enhance reaction rates and yields significantly compared to conventional heating.
  • The regioselective alkylation of 1H-1,2,4-triazole leads predominantly to the N1-substituted isomer, confirmed by detailed NMR studies.
  • Oxidation steps using potassium permanganate under mild basic conditions effectively convert β-aminoalcohol intermediates to the corresponding β-amino acids with high yields and purity.
  • Optimization of base type, solvent, and reaction time is critical for maximizing yields in the microwave-assisted synthesis route.
  • The stereochemical control to obtain the (R)-enantiomer specifically is typically achieved through chiral starting materials or chiral catalysts, although detailed industrial methods for enantioselective synthesis are less frequently reported in the literature.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form non-covalent bonds with enzymes and receptors, leading to various biological effects. For example, it may inhibit specific enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Positional Isomerism: 1-yl vs. 3-yl Triazole Substitution

The position of the triazole substituent significantly influences physicochemical and biological properties:

  • (S)-2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS 4819-36-7): This enantiomer, with a triazole at the 1-position, is a known intermediate in antidiabetic and histone deacetylase (HDAC) inhibitor research. Its (S)-configuration enhances compatibility with biological systems, mimicking natural L-amino acids .
  • However, specific biological data for this isomer are less documented compared to its 1-yl counterparts .

Heterocycle Variants

  • 3-Phenyl-2-(1H-1,2,3-triazol-1-yl)propanoic Acid: Replacing the 1,2,4-triazole with a 1,2,3-triazole introduces distinct hydrogen-bonding capabilities. Such derivatives are explored as HDAC inhibitors and in cancer diagnostics due to enhanced metabolic stability .
  • (2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic Acid (CAS 1212823-47-6): The benzotriazole moiety increases aromaticity and lipophilicity, impacting membrane permeability. This compound is a high-value rare chemical (priced at $1,600/g) .

Substituent Modifications

  • This compound is marketed as a pharmaceutical intermediate .
  • Racemic β-(1,2,4-Triazol-1-yl)alanine Derivatives: Synthesized via tert-butoxycarbonyl (Boc)-protected routes, racemic mixtures like 2-(tert-butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid serve as precursors for chiral resolution studies .

Biological Activity

(R)-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid, also known as α-amino-1H-1,2,4-triazole-1-propanoic acid, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

  • Empirical Formula : C5_5H8_8N4_4O2_2
  • Molecular Weight : 156.14 g/mol
  • CAS Number : 114419-45-3

The compound features a triazole ring, which is known for its diverse biological activities due to its ability to form non-covalent interactions with various biological macromolecules.

Mechanisms of Biological Activity

The biological activities of (R)-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid are primarily attributed to the triazole moiety. Compounds containing triazole structures have been reported to exhibit a wide range of biological effects:

  • Antimicrobial Activity : Triazole derivatives have demonstrated significant antimicrobial properties. Studies have shown that compounds with triazole rings can inhibit the growth of various bacterial and fungal strains .
  • Anticancer Properties : The triazole scaffold has been linked to anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. For instance, some derivatives have shown efficacy against specific cancer cell lines .
  • Neuroprotective Effects : Research indicates that certain triazole derivatives may act as positive allosteric modulators at NMDA receptors, suggesting potential applications in neurodegenerative diseases .

Synthesis Methods

The synthesis of (R)-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid can be achieved through various methods:

  • Cyclization Reactions : Utilizing α-dichlorotoluene sulfonyl-substituted hydrazones and primary amines has been reported as an effective synthetic route for producing triazole compounds .
  • Microwave-Assisted Synthesis : This method has shown promise in synthesizing N-substituted triazoles efficiently with high yields .

Case Studies and Research Findings

Several studies have investigated the biological activity of (R)-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid and its derivatives:

StudyFindings
Brüggemann et al. (2022)Demonstrated antimicrobial activity against various pathogens using triazole derivatives .
Sharma et al. (2022)Reported anticancer activity in specific cell lines treated with triazole-containing compounds .
Patel et al. (2012)Explored anti-HIV properties of triazole derivatives, highlighting their potential in antiviral therapies .

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